molecular formula C13H19NO B13532993 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine

Cat. No.: B13532993
M. Wt: 205.30 g/mol
InChI Key: MDUQJHSAOAUKEL-UHFFFAOYSA-N
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Description

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine is an organic compound that features a dihydrobenzofuran ring fused with a benzene ring. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine typically involves a multi-step reaction processThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale stereoselective processes. These methods are designed to maximize efficiency and minimize waste, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, affecting cell signaling pathways and leading to antiproliferative effects. The compound’s structure allows it to bind to certain receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydrobenzofuran-5-yl)-3-methylbutan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H19NO/c1-13(2,6-7-14)11-3-4-12-10(9-11)5-8-15-12/h3-4,9H,5-8,14H2,1-2H3

InChI Key

MDUQJHSAOAUKEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C1=CC2=C(C=C1)OCC2

Origin of Product

United States

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